![molecular formula C5H9Cl3OSSi B14489016 S-[3-(Trichlorosilyl)propyl] ethanethioate CAS No. 64456-53-7](/img/structure/B14489016.png)
S-[3-(Trichlorosilyl)propyl] ethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-[3-(Trichlorosilyl)propyl] ethanethioate: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanethioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-[3-(Trichlorosilyl)propyl] ethanethioate typically involves the reaction of trichlorosilane (HSiCl3) with a suitable thiol compound. One common method is the reaction of trichlorosilane with 3-mercaptopropyltrimethoxysilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may include steps such as purification, distillation, and crystallization to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: S-[3-(Trichlorosilyl)propyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The trichlorosilyl group can be reduced to form silanes.
Substitution: The trichlorosilyl group can participate in nucleophilic substitution reactions to form new silicon-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the trichlorosilyl group under mild conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Silanes.
Substitution: Various silicon-containing compounds depending on the nucleophile used.
Scientific Research Applications
S-[3-(Trichlorosilyl)propyl] ethanethioate has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds and as a precursor for the preparation of functionalized silanes.
Biology: Potential use in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of S-[3-(Trichlorosilyl)propyl] ethanethioate involves its ability to form stable covalent bonds with various substrates. The trichlorosilyl group can react with nucleophiles to form siloxane bonds, while the ethanethioate moiety can participate in thiol-disulfide exchange reactions. These interactions enable the compound to modify surfaces, enhance adhesion, and facilitate the formation of functionalized materials .
Comparison with Similar Compounds
S-Propyl ethanethioate: Similar structure but lacks the trichlorosilyl group.
3-Mercaptopropyltrimethoxysilane: Contains a mercapto group instead of the ethanethioate moiety.
Trichlorosilane: Lacks the propyl and ethanethioate groups.
Uniqueness: S-[3-(Trichlorosilyl)propyl] ethanethioate is unique due to the presence of both the trichlorosilyl and ethanethioate groups, which confer distinct reactivity and functionality. This combination allows for versatile applications in surface modification, bioconjugation, and the synthesis of advanced materials .
Properties
CAS No. |
64456-53-7 |
|---|---|
Molecular Formula |
C5H9Cl3OSSi |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
S-(3-trichlorosilylpropyl) ethanethioate |
InChI |
InChI=1S/C5H9Cl3OSSi/c1-5(9)10-3-2-4-11(6,7)8/h2-4H2,1H3 |
InChI Key |
QXMYAAMFSNJHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


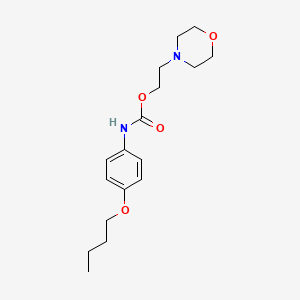
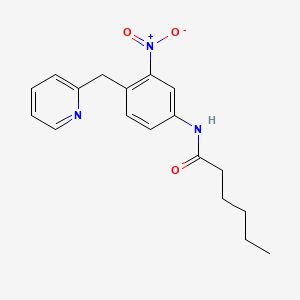
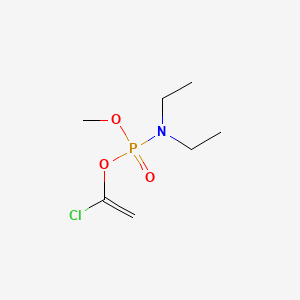

![2,4-Dioxaspiro[5.6]dodecan-7-one](/img/structure/B14488964.png)
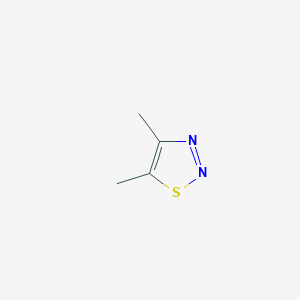
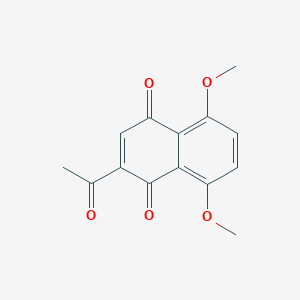

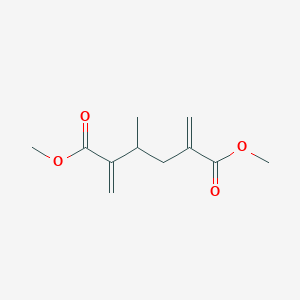
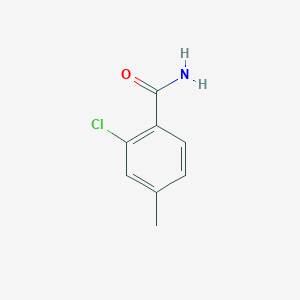
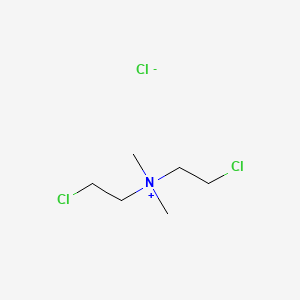
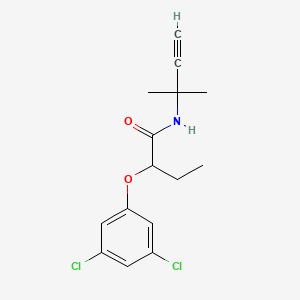

![Ethyl 4-[(E)-(1-acetyl-1H-indol-3-yl)diazenyl]benzoate](/img/structure/B14489021.png)
